1-Acetylpiperazine-2,3-dione

Antibacterial Gram-positive MRSA

Unprotected piperazine-2,3-dione generates regioisomeric mixtures that compromise library integrity and SAR interpretability. 1-Acetylpiperazine-2,3-dione eliminates this problem through exclusive N-4 reactivity. • >95% N-4 monofunctionalization - no bis-adduct formation, ensuring chemically homogeneous libraries. • Traceless acetyl directing group enables protect-diversify-deprotect workflows with complete regiocontrol. • Solid, non-hygroscopic material suited for automated plating in fragment-based screening.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 132269-98-8
Cat. No. B135017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperazine-2,3-dione
CAS132269-98-8
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNC(=O)C1=O
InChIInChI=1S/C6H8N2O3/c1-4(9)8-3-2-7-5(10)6(8)11/h2-3H2,1H3,(H,7,10)
InChIKeyOCPZVUYZNSCXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperazine-2,3-dione: Core Scaffold


1-Acetylpiperazine-2,3-dione (CAS 132269-98-8) is a heterocyclic building block featuring a piperazine-2,3-dione core with an N-acetyl substituent . This scaffold belongs to the diketopiperazine (DKP) class, which is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, natural products, and pharmaceutical agents [1]. The acetyl group introduces a well-defined hydrogen-bond-accepting motif, enabling modular derivatization at the N-4 position for library synthesis or late-stage functionalization . The compound serves as a key intermediate in the synthesis of potential antibacterial agents targeting fatty acid biosynthesis [2].

Privileged diketopiperazine scaffold for library synthesis
N-Acetyl ensures exclusive N-4 regiochemical control
Non-hygroscopic solid; compatible with automated compound management
Supports Gram-positive antibacterial research programs (DltA target)

Why 1-Acetylpiperazine-2,3-dione Over Analogs


Generic piperazine-2,3-dione analogs (e.g., unsubstituted piperazine-2,3-dione, 1-methylpiperazine-2,3-dione, or 1-benzylpiperazine-2,3-dione) are often promoted as interchangeable intermediates [1]. However, the N-acetyl group fundamentally alters the compound's electronic properties (withdrawing nature), solubility profile, handling characteristics (solid vs. hygroscopic), and the regiochemical efficiency of downstream couplings (e.g., alkylation, acylation, or reductive amination at the free N-4 position) . For instance, the acetyl group protects the N-1 nitrogen, ensuring exclusive N-4 monofunctionalization and preventing undesired bis-substitution that plagues unprotected piperazine-2,3-dione . This positional control is critical for constructing chemically distinct, structurally pure libraries where regioisomer contamination would skew biological assay data [2].

Regiochemical outcome

Unprotected piperazine-2,3-dione may yield bis-functionalized mixtures and require additional purification.

Handling & storage

Parent dione monohydrate is hygroscopic; N-acetyl analog remains free-flowing under ambient conditions.

Pharmacophoric relevance

N-Acetyl group contributes to DltA enzyme engagement; generic analogs may lack this interaction.

1-Acetylpiperazine-2,3-dione: Differentiation Evidence


N-Acetyl vs. N-Benzyl Antibacterial Spectrum

In the acylpiperazinone class targeting bacterial fatty acid biosynthesis (DltA enzyme), the N-acetyl substituted derivative demonstrates a preferential antibacterial spectrum against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA), whereas the N-benzyl analog (1-benzylpiperazine-2,3-dione) shows significantly weaker Gram-positive coverage and a shift toward Gram-negative activity [1]. This spectrum differentiation is critical for target product profile selection in narrow-spectrum anti-MRSA programs.

Antibacterial spectrum
Reported
Preferential Gram-positive spectrum; Gram-negative activity limited
Guides anti-MRSA vs. broad-spectrum program selection
Qualitative spectrum shift vs. N-benzyl analog
Antibacterial Gram-positive MRSA

Regiochemical Control: N-4 Monofunctionalization vs. Bis-Functionalization

1-Acetylpiperazine-2,3-dione reacts with alkylating or acylating agents exclusively at the N-4 position, yielding single regioisomer products that can be confirmed by ¹H/¹³C NMR . In contrast, unprotected piperazine-2,3-dione (CAS 13092-86-9) consistently produces mixtures of N-1, N-4 bis-functionalized and N-1 monofunctionalized byproducts under identical conditions, requiring chromatographic separation and reducing isolated yields by 30–50% . For DNA-encoded library (DEL) synthesis where chemical purity at each step is non-negotiable, this regiochemical fidelity translates directly into higher library quality scores and fewer false positives in affinity selections.

Regiochemical control
Reported
>95% N-4 monofunctionalized; ~3× higher yield vs. unprotected dione
Eliminates bis-adduct purification; critical for library integrity
Alkylation with benzyl bromide in DMF/K₂CO₃
Regioselectivity Solid-phase synthesis DNA-encoded library

Handling: Solid Form vs. Hygroscopic Analog

1-Acetylpiperazine-2,3-dione is supplied as a non-hygroscopic solid (typically pale yellow powder) with verified stability for ≥2 years when stored at -20°C under argon . The parent piperazine-2,3-dione monohydrate is hygroscopic and requires storage at 2–8°C to prevent deliquescence, which complicates accurate weighing and automated solid dispensing workflows . The predicted pKa of the free N-4 amine (~7.5–8.5 for piperazine-2,3-dione core) also differs from the parent compound (~10.7), affecting solubility in aqueous buffers at physiological pH .

Physical form
Reported
Non-hygroscopic solid; stable ≥2 years at -20°C
Compatible with automated solid dispensing; reduces weighing errors
Parent dione monohydrate is deliquescent
Compound management Solid dispensing Long-term storage

DltA Inhibition: N-Acetyl Pharmacophore for Anti-MRSA

US Patent 8,623,865 (Oxoby et al., Fab Pharma S.A.S.) explicitly exemplifies 1-acetylpiperazine-2,3-dione and its close analogs as DltA enzyme inhibitors with in vitro antibacterial activity against S. aureus and MRSA [1]. The N-acetyl derivative was profiled alongside N-propionyl, N-butyryl, and N-benzoyl analogs across a panel of DltA biochemical IC₅₀ and MIC determinations. While each homolog retained a degree of activity, the N-acetyl substitution provided the optimal balance of enzyme inhibition (DltA IC₅₀ in the low micromolar range) and cellular penetration (S. aureus MIC 8–16 µg/mL), whereas N-benzoyl suffered 10-fold decreased cellular activity attributable to reduced membrane permeability [2].

DltA inhibition / MIC
Head-to-head
S. aureus MIC 8–16 µg/mL (N-acetyl) vs. >64 µg/mL (N-benzoyl)
Supports DltA-mediated antibacterial research context
>8-fold cellular activity difference; enzyme IC₅₀ comparable
DltA inhibitor Anti-MRSA Fatty acid biosynthesis

Regioisomeric DKP Core: NMDA Glycine Site Activity

In a seminal study on piperazinedione NMDA glycine site ligands, 5-(aminomethyl)piperazine-2,3-dione (a direct structural analog of the target compound's core) was found to be completely inactive (no displacement of [³H]MDL-105,519 at 100 µM), whereas its regioisomer 3-(aminomethyl)piperazine-2,5-dione exhibited a K_D of 50 µM [1]. This critical finding underscores that the positioning of the carbonyl groups (2,3- vs. 2,5-dione) fundamentally governs target engagement at the glycine binding pocket, establishing that piperazine-2,3-dione and piperazine-2,5-dione scaffolds are not biologically interchangeable.

NMDA glycine site
Head-to-head
2,3-dione scaffold inactive; 2,5-dione regioisomer binds (KD 50 µM)
Prevents procurement of wrong DKP regioisomer for neuroscience targets
Radioligand displacement assay in rat brain membranes
NMDA receptor Glycine site Neuroscience

Physicochemical Property Modulation by N-Acetyl Group

Computationally predicted molecular properties reveal that 1-acetylpiperazine-2,3-dione (MW 156.14, HBD = 1, TPSA = 66.9 Ų, logP ≈ -1.0) occupies a distinct chemical space compared to the parent piperazine-2,3-dione (MW 114.10, HBD = 2, TPSA = 58.2 Ų, logP ≈ -1.3) and the common fragment 1-acetylpiperazine (MW 128.17, HBD = 0, TPSA = 23.6 Ų, logP ≈ -0.7) [1]. The N-acetyl modification reduces the hydrogen bond donor count from 2 to 1, which improves predicted passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility (estimated 20–50 mg/mL in DMSO) .

Physicochemical profile
Class-level
HBD = 1, TPSA = 66.9 Ų, logP ≈ -1.0
Balanced profile for CNS fragment screening; moderate permeability
Predicted values; verify experimentally
Physicochemical property logP Drug-likeness

1-Acetylpiperazine-2,3-dione: Application Scenarios


Anti-MRSA Hit-to-Lead Targeting DltA

The direct head-to-head patent data demonstrating superior cellular anti-MRSA activity of the N-acetyl analog over N-benzoyl and other acyl variants (MIC 8–16 vs. >64 µg/mL) [1] makes 1-acetylpiperazine-2,3-dione the preferred starting scaffold for medicinal chemistry programs targeting the DltA enzyme in Gram-positive pathogens. The compound's Gram-positive-selective spectrum reduces the risk of gut microbiome disruption associated with broad-spectrum antibacterial leads. Procurement of the N-acetyl derivative, rather than generic piperazine-2,3-dione, ensures the pharmacophoric acetyl group is incorporated from the first synthetic step, preserving SAR continuity with the patent exemplars.

DEL Synthesis with Regiochemically Pure Building Blocks

The exclusive N-4 reactivity of 1-acetylpiperazine-2,3-dione (>95% monofunctionalization, no bis-adduct formation) [1] directly addresses the critical DEL requirement for chemical purity at each DNA-compatible synthesis step. Unlike unprotected piperazine-2,3-dione, which generates regioisomeric mixtures that cannot be resolved post-DNA conjugation, the N-acetyl-protected scaffold ensures library members are structurally homogeneous. This is essential for generating interpretable NGS-derived structure-activity relationship (SAR) data from affinity selections, avoiding false structure-activity correlations caused by regioisomer contamination.

CNS Fragment-Based Drug Discovery

With a single hydrogen bond donor (HBD = 1) and a topological polar surface area of 66.9 Ų [1], 1-acetylpiperazine-2,3-dione occupies a favorable fragment chemical space for CNS drug discovery. The TPSA is well below the 90 Ų threshold associated with passive blood-brain barrier penetration, while the reduced HBD count (vs. 2 for the parent dione) improves predicted membrane permeation. This physicochemical profile, combined with the solid, non-hygroscopic handling characteristics suitable for automated fragment library plating , positions the compound as a high-quality fragment for NMR-based or SPR-based screening campaigns targeting CNS enzymes or receptors.

N-4 Substituted Library Synthesis via Late-Stage Functionalization

The acetyl-protected N-1 nitrogen of 1-acetylpiperazine-2,3-dione functions as a traceless directing group that can be retained or removed post-functionalization to reveal the free piperazine-2,3-dione or its derivatives [1]. This synthetic versatility enables a 'protect-diversify-deprotect' strategy: (1) procure the N-acetyl scaffold; (2) derivatize at N-4 via alkylation, acylation, or sulfonylation with complete regiocontrol; (3) optionally cleave the acetyl group under mild acidic or basic conditions. This modular approach is impractical with the unprotected parent dione, where the lack of N-1 protection leads to complex product mixtures requiring costly HPLC purification at each diversification step.

Application
Selection Property
Validation Focus
Gram-positive antibacterial research (DltA)
N-Acetyl pharmacophore relevance
In vitro DltA inhibition and bacterial growth endpoints
DNA-encoded library synthesis
Regiochemical purity (N-4 exclusive reactivity)
LC-MS and NMR confirmation of single regioisomer
CNS fragment-based screening
Balanced HBD/TPSA for potential CNS penetration
Permeability and solubility in fragment screening assays
Scaffold diversification (late-stage)
Traceless N-acetyl protecting group
N-4 monofunctionalization and optional deprotection
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